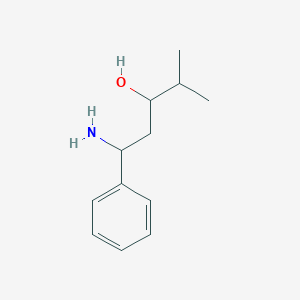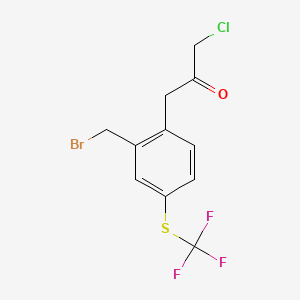
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethylthio Substitution: The trifluoromethylthio group is introduced using trifluoromethylthiolation reagents, often under radical or nucleophilic substitution conditions.
Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety, which can be achieved through chlorination reactions using appropriate chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromomethyl or chloropropanone groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through covalent or non-covalent bonding. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in target molecules.
類似化合物との比較
Similar Compounds
1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but lacks the thio group.
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one: Similar structure but with a chloromethyl group instead of bromomethyl.
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one: Similar structure but with a methylthio group instead of trifluoromethylthio.
Uniqueness
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H9BrClF3OS |
|---|---|
分子量 |
361.61 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-5-8-4-10(18-11(14,15)16)2-1-7(8)3-9(17)6-13/h1-2,4H,3,5-6H2 |
InChIキー |
KXTKLWUWIBUHJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CBr)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


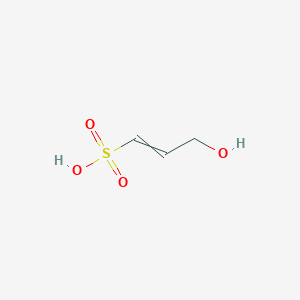

![Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062732.png)

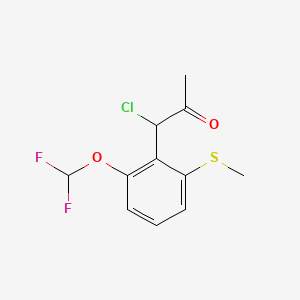

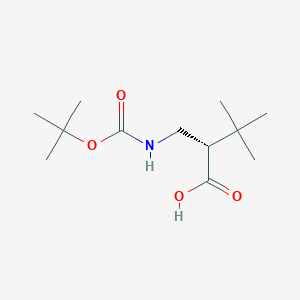


![2-(4'-Methoxy-1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14062768.png)


